molecular formula C19H22N6O B3978704 2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide

2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide

Cat. No.: B3978704
M. Wt: 350.4 g/mol
InChI Key: NPUVANQKRMLURF-UHFFFAOYSA-N
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Description

2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, pyridine rings, and various functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of the Pyridine Rings: The pyridine rings are introduced through nucleophilic substitution reactions, where pyridine derivatives react with appropriate electrophiles.

    Functional Group Modifications: Various functional groups, such as methyl and amino groups, are introduced through alkylation and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-24(13-9-16-7-3-4-10-20-16)18-15(6-5-11-21-18)14-22-19(26)17-8-12-23-25(17)2/h3-8,10-12H,9,13-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUVANQKRMLURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC2=C(N=CC=C2)N(C)CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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